molecular formula C13H12Cl3N B1452779 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride CAS No. 1181893-31-1

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride

Cat. No.: B1452779
CAS No.: 1181893-31-1
M. Wt: 288.6 g/mol
InChI Key: GDNYSVSRXZLOIZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chloro group attached to the benzene ring and a chlorophenylmethyl group attached to the nitrogen atom of the aniline. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride typically involves the reaction of 2-chloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloroaniline: A simpler derivative with only one chloro group attached to the benzene ring.

    4-chlorobenzyl chloride: A related compound with a chloromethyl group attached to the benzene ring.

    N-[(4-chlorophenyl)methyl]aniline: A similar compound without the additional chloro group on the aniline ring.

Uniqueness

2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is unique due to the presence of both chloro and chlorophenylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h1-8,16H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNYSVSRXZLOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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